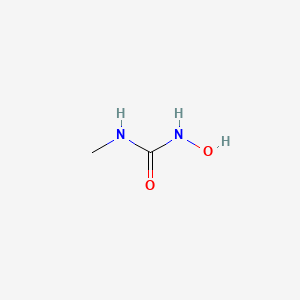

N-Hydroxy-N'-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Hydroxy-N'-methylurea, also known as this compound, is a useful research compound. Its molecular formula is C2H6N2O2 and its molecular weight is 90.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

N-Hydroxy-N'-methylurea has been studied for its potential as an anticancer agent. It is structurally related to N-nitroso-N-methylurea, which is known for inducing tumors in rodent models. Research indicates that derivatives of this compound may exhibit similar properties, making them candidates for further investigation in cancer therapy. Studies have shown that compounds like N-nitroso-N-methylurea can induce breast cancer in rodents, serving as a model for human breast cancer research . The ability to modify the structure of this compound could lead to novel therapeutic agents targeting specific cancer pathways.

Enzyme Modulation

The compound has been noted for its role as a reducing agent in biochemical processes, particularly in modulating lipoxygenase activity. This modulation can influence inflammatory responses and other biological processes, suggesting potential therapeutic applications in treating inflammatory diseases.

Agricultural Applications

Herbicides and Fungicides

Research indicates that this compound may be leveraged in the development of agricultural chemicals such as herbicides and fungicides. Its structural properties allow it to interact with biological targets effectively, potentially leading to the creation of more efficient agrochemicals. The compound's ability to inhibit specific enzymes could be harnessed to control unwanted plant growth or fungal infections.

Material Science

Polymer Chemistry

In material science, this compound can serve as a precursor for synthesizing various polymeric materials. Its unique chemical structure allows it to participate in reactions that yield polymers with desirable properties, such as enhanced mechanical strength or thermal stability. The scalability of its synthesis makes it an attractive option for industrial applications .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, allowing for the production of derivatives with tailored properties. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Data Tables

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeting specific cancer pathways |

| Enzyme modulation | Treating inflammatory diseases | |

| Agricultural Chemistry | Herbicides and fungicides | Effective control of pests and weeds |

| Material Science | Polymer synthesis | Enhanced mechanical and thermal properties |

Case Studies

-

Cancer Research Using Rodent Models

A study demonstrated that different doses of N-nitroso-N-methylurea induced breast cancer in rats, providing insights into tumor development mechanisms relevant to human cancers . This model has been extensively used to evaluate potential therapeutic agents. -

Agricultural Chemical Development

Preliminary studies have indicated that derivatives of this compound exhibit herbicidal activity against common agricultural pests, suggesting a pathway for developing new agrochemicals. -

Polymeric Materials Development

Research into the polymerization of this compound has shown promising results in creating materials with superior properties compared to traditional polymers, paving the way for innovative applications in various industries .

Eigenschaften

CAS-Nummer |

7433-46-7 |

|---|---|

Molekularformel |

C2H6N2O2 |

Molekulargewicht |

90.08 g/mol |

IUPAC-Name |

1-hydroxy-3-methylurea |

InChI |

InChI=1S/C2H6N2O2/c1-3-2(5)4-6/h6H,1H3,(H2,3,4,5) |

InChI-Schlüssel |

CMOKUAFPPCEHHF-UHFFFAOYSA-N |

SMILES |

CNC(=O)NO |

Kanonische SMILES |

CNC(=O)NO |

Key on ui other cas no. |

7433-46-7 |

Synonyme |

N-hydroxy-N'-methylurea |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.